LG101506

Description

Overview of Nuclear Receptor Superfamily and Retinoid X Receptors (RXRs) in Transcriptional Regulation

The retinoid receptor subfamily, a part of the nuclear receptor superfamily, includes two key classes: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) . In mammals, there are three subtypes of RXRs: RXR-alpha (RXRα), RXR-beta (RXRβ), and RXR-gamma (RXRγ), encoded by the RXRA, RXRB, and RXRG genes, respectively wikipedia.orggenecards.org. These receptors mediate the cellular and organismal effects of intracellular retinoic acids and their synthetic analogs nih.gov.

RXRs are unique in their ability to form heterodimers with a wide array of other nuclear receptors, including RARs, peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), farnesoid X receptor (FXR), thyroid hormone receptors (TRs), and vitamin D receptor (VDR), among others wikipedia.orgresearchgate.netoup.com. This promiscuous dimerization capability positions RXRs as central players in multiple hormonal signaling pathways and allows them to impact numerous regulatory and metabolic systems oup.comnih.gov.

Transcriptional regulation by nuclear receptors typically involves binding to specific DNA sequences called response elements in the promoter regions of target genes wikipedia.orgresearchgate.net. In the absence of a ligand, RXR heterodimers are often associated with corepressor proteins, which suppress gene transcription wikipedia.org. Upon binding of an agonist ligand to the receptor, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promote the transcription of downstream target genes wikipedia.org.

RXR heterodimers can be classified as "permissive" or "nonpermissive" based on their response to ligand binding nih.gov. Permissive heterodimers, such as RXR-PPAR, RXR-LXR, and RXR-FXR, can be significantly activated by ligands binding to either partner or both nih.gov. Nonpermissive heterodimers, like RXR-RAR and RXR-VDR, typically require ligands for both partners for full transcriptional activity, although some studies suggest nuances and context-dependent responses nih.govnih.gov.

Rationale for Selective Retinoid X Receptor Modulator Development

The biological actions of retinoids are pleiotropic, meaning they have wide-ranging effects throughout the body plos.org. While retinoids and rexinoids (selective ligands for RXRs) hold significant therapeutic potential, particularly in areas like cancer treatment and metabolic diseases, their clinical use has been limited by undesirable side effects nih.govnews-medical.netpnas.org. For instance, some pan-RXR agonists can lead to hypertriglyceridemia and suppression of the thyroid hormone axis nih.govnews-medical.net.

This has driven the rationale for developing selective RXR modulators. The goal is to identify compounds that can selectively activate or modulate specific RXR heterodimers or pathways while minimizing activation of those leading to adverse effects nih.govoup.com. By targeting specific interactions or conformations of RXR, researchers aim to dissect the desirable therapeutic effects from the undesirable side effects associated with broader RXR activation nih.govoup.com. This approach seeks to improve the pharmacological profiles of rexinoids and unlock their full therapeutic potential with reduced toxicity nih.govpnas.org.

Historical Context of LG 101506 Research and Development

The development of LG 101506 emerged within the broader context of research into synthetic retinoids and rexinoids aimed at overcoming the limitations of earlier compounds. Scientists sought to create molecules with improved selectivity and reduced side effect profiles smolecule.comaacrjournals.orgnih.gov.

Origins as a Rexinoid with Unique Profile

LG 101506, also known as LG1506, was synthesized as a selective modulator of the retinoid X receptor smolecule.com. Its development was specifically aimed at addressing some of the adverse effects observed with traditional rexinoids smolecule.comaacrjournals.orgnih.gov. LG 101506 was identified as a potent and selective RXR ligand with a unique profile of heterodimer activation oup.comresearchgate.net.

Unlike some other rexinoids that activate a wide range of RXR heterodimers and homodimers, LG 101506 was shown to selectively activate specific subsets of RXR heterodimers oup.com. This selectivity contributes to its unique pharmacological properties oup.comsmolecule.com.

Evolution in the Context of Selective RXR Ligands

LG 101506 represents an evolution in the design of selective RXR ligands. While early rexinoids like bexarotene (B63655) (LGD1069) were potent pan-RXR agonists, they were associated with side effects such as hypertriglyceridemia and thyroid axis suppression nih.govoup.comnews-medical.net. The development of compounds like LG 101506 reflects an effort to move beyond pan-activation towards more nuanced modulation of RXR activity.

Research comparing LG 101506 to other rexinoids, such as LG100268, highlighted its ability to maintain desirable effects, like insulin (B600854) sensitization, while minimizing undesirable ones, such as significant triglyceride elevation and thyroid hormone suppression nih.govoup.comaacrjournals.org. This selective activation profile positioned LG 101506 as a promising candidate for further investigation in conditions like type 2 diabetes and cancer, where selective RXR modulation could offer therapeutic benefits with a more favorable safety profile nih.govsmolecule.comaacrjournals.org.

Detailed research findings have characterized the binding affinity and activation profile of LG 101506. Studies have shown that LG 101506 binds to RXR isoforms (RXRα, RXRβ, and RXRγ) with high affinity oup.comsmolecule.com. Its selectivity lies in its ability to induce a receptor conformation that leads to the selective activation of certain RXR heterodimers. Specifically, LG 101506 has been shown to selectively activate RXR:PPARα, RXR:PPARγ, and RXR:PPARδ heterodimers, while showing minimal or no activation of RXR:RAR, RXR:LXR, or RXR:FXR heterodimers nih.govoup.comsmolecule.comresearchgate.net.

The following table summarizes the binding affinities of LG 101506 for various retinoid receptors:

| Receptor Isoform | Binding Affinity (Ki, nM) | Source |

| RXRα | 3 | smolecule.com |

| RXRβ | 9 | smolecule.com |

| RXRγ | 11 | smolecule.com |

| RARα | 2746 | smolecule.com |

| RARβ | 3516 | smolecule.com |

| RARγ | >10,000 | smolecule.com |

This data illustrates the significantly higher affinity of LG 101506 for RXR isoforms compared to RAR isoforms, supporting its classification as a selective RXR ligand or rexinoid smolecule.com.

Further research has investigated the functional selectivity of LG 101506 in activating different RXR heterodimers. Using reporter gene assays, studies have demonstrated the preferential activation of PPAR-RXR heterodimers by LG 101506 compared to RAR-RXR or LXR-RXR heterodimers nih.govoup.comresearchgate.net.

The following table provides a representation of the selective heterodimer activation by LG 101506:

| RXR Heterodimer Partner | Activation by LG 101506 | Source |

| PPARα | Activation | nih.govoup.comsmolecule.comresearchgate.net |

| PPARγ | Activation | nih.govoup.comsmolecule.comresearchgate.net |

| PPARδ | Activation | oup.comsmolecule.com |

| RARα | No activation | nih.govoup.comsmolecule.comresearchgate.net |

| LXRα | No activation or weak antagonist | nih.govoup.comsmolecule.comresearchgate.net |

| LXRβ | No activation | oup.com |

| FXR | No activation | oup.com |

This selective activation profile is considered key to LG 101506's ability to exert beneficial metabolic effects, such as glucose lowering and insulin sensitization, with reduced propensity for certain side effects associated with pan-RXR activation nih.govnih.govoup.com. Studies in animal models of insulin resistance and type 2 diabetes have shown that LG 101506 administration can produce antidiabetic activities comparable to those of PPARγ agonists like rosiglitazone (B1679542) nih.govoup.com.

Research has also explored the anti-inflammatory and anti-carcinogenic properties of LG 101506, often in comparison to other rexinoids. Studies in cell culture and animal models have indicated that LG 101506 can exhibit potent anti-inflammatory effects and suppress carcinogenesis aacrjournals.orgnih.gov.

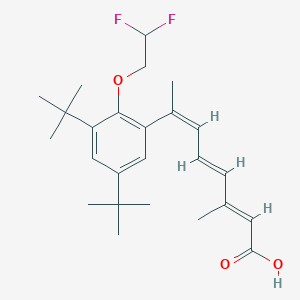

The unique chemical structure of LG 101506, including a difluoroethoxy group and tert-butyl substituents, is thought to contribute to its specific binding and activation profile smolecule.com. The design and characterization of LG 101506 exemplify the ongoing efforts in chemical biology to develop highly selective modulators of nuclear receptors for therapeutic purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIBZAZKKARFIM-XRYBSMBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Selectivity of Lg 101506

Cellular and Molecular Mechanisms of Action

Transcriptional Regulation by LG 101506-Activated Heterodimers

LG 101506's primary mechanism of action involves the selective activation of RXR heterodimers, notably with PPARs (PPARα, PPARγ, and PPARδ). tocris.commdpi.com This selective activation profile distinguishes it from pan-RXR agonists that might activate a broader range of heterodimers, potentially leading to undesirable side effects. smolecule.comresearchgate.net The binding of LG 101506 to RXR induces a receptor conformation that favors the activation of these specific heterodimers. aacrjournals.orgnih.gov

Gene Expression Modulation via PPAR-Responsive Elements

The activated RXR:PPAR heterodimers resulting from LG 101506 binding can translocate to the nucleus and bind to specific DNA sequences known as PPAR-Responsive Elements (PPREs) in the promoter regions of target genes. mdpi.com This binding event modulates the transcription of these genes, either upregulating or downregulating their expression. The genes regulated by RXR:PPAR heterodimers are involved in a variety of cellular processes, including lipid metabolism, glucose homeostasis, adipocyte differentiation, and inflammation. mdpi.comnih.gov

Research findings have demonstrated that LG 101506 can influence the mRNA levels of various genes in cellular models. For instance, in RAW264.7 cells stimulated with LPS, LG 101506 at concentrations ranging from 100 to 1000 nM was shown to decrease the mRNA levels of inflammatory cytokines and chemokines, although it was generally less potent than another rexinoid, LG100268. aacrjournals.org

Here is a summary of the observed effects on mRNA expression in RAW264.7 cells stimulated with LPS:

| Gene | Effect of 100-1000 nM LG 101506 | Effect of 100-1000 nM LG100268 |

| CSF3 | Decreased by 60% | Decreased by 90% |

| IL1β | Reduced by 25% | Inhibited by nearly 80% |

| IL6 | Reduced by 50% | Inhibited by nearly 80% |

| CXCL2 | Decreased by 30% to 50% | Decreased by 65% |

| CCL6 | Examined (Effect not quantified) | Examined (Effect not quantified) |

| CCL9 | Examined (Effect not quantified) | Examined (Effect not quantified) |

| iNOS | Reduction in mRNA (Data not shown) | Reduction in mRNA (Data not shown) |

| COX-2 | Markedly reduced protein levels (mRNA reduction not explicitly quantified in snippet) | Markedly reduced protein levels (mRNA reduction not explicitly quantified in snippet) |

Influence on Key Cellular Pathways and Protein Phosphorylation

Beyond direct transcriptional regulation via PPREs, LG 101506 can influence cellular function by modulating key signaling pathways, which often involves alterations in protein phosphorylation. thermofisher.comnih.govwikipedia.org Protein phosphorylation is a critical post-translational modification that regulates the activity, localization, and interactions of many proteins involved in cellular signaling cascades. thermofisher.comnih.gov

Akt Signaling Pathway Modulation

The Akt signaling pathway (also known as PI3K/Akt pathway) is a crucial pathway involved in regulating processes such as cell survival, growth, proliferation, and metabolism. qiagen.com Activation of this pathway often involves the phosphorylation of Akt protein. qiagen.com Studies have shown that LG 101506 can enhance the phosphorylation of Akt. In U937 cells, treatment with LG 101506 led to increased Akt phosphorylation within 1 hour, with further increases observed at 8 hours. medchemexpress.comaacrjournals.org This suggests that LG 101506 can activate the Akt pathway, potentially contributing to its observed biological effects, such as inducing differentiation in U937 leukemia cells. medchemexpress.comaacrjournals.org

Erk Signaling Pathway Modulation

The Extracellular signal-regulated kinase (Erk) signaling pathway is another major pathway involved in regulating cell growth, differentiation, and survival. nih.gov Activation of the Erk pathway typically involves a cascade of phosphorylation events, culminating in the phosphorylation of Erk proteins. nih.gov Research indicates that LG 101506 can also enhance Erk phosphorylation. In U937 cells, LG 101506 treatment resulted in increased Erk phosphorylation, which peaked at 8 hours. medchemexpress.comaacrjournals.org Notably, in the context of the study comparing LG 101506 with LG100268 and CDDO-Im, Erk phosphorylation was the only assay where LG 101506 was as potent as or more potent than LG100268. aacrjournals.org

Modulation of Inflammatory Response Pathways in Cellular Models

LG 101506 has demonstrated potent anti-inflammatory properties in cellular models, particularly in macrophage-like cells such as RAW264.7 cells. aacrjournals.orgresearchgate.netnih.gov These effects are mediated through the modulation of various inflammatory response pathways.

Inhibition of Nitric Oxide Production and iNOS Expression

A key aspect of LG 101506's anti-inflammatory activity is its ability to inhibit the production of nitric oxide (NO). medchemexpress.comaacrjournals.orgresearchgate.net Nitric oxide, produced by inducible nitric oxide synthase (iNOS), is a signaling molecule involved in the inflammatory response, and its overproduction can contribute to tissue damage. elisakits.co.ukbiosb.com Studies in LPS-stimulated RAW264.7 cells have shown that LG 101506 blocks NO production in a dose-dependent manner at concentrations ranging from 15.6 to 1000 nM. medchemexpress.comaacrjournals.org This inhibition of NO production is accompanied by a reduction in the expression of iNOS mRNA and protein. medchemexpress.comaacrjournals.org

The inhibition of iNOS expression by LG 101506 contributes significantly to its anti-inflammatory profile. iNOS expression is often upregulated in response to pro-inflammatory stimuli like LPS and TNFα, and its inhibition is a target for anti-inflammatory therapies. aacrjournals.orgelisakits.co.uk

Downregulation of Cyclooxygenase-2 (COX-2) Expression

While LG 101506 has demonstrated potent anti-inflammatory properties in various preclinical models, specific detailed research findings directly quantifying the downregulation of Cyclooxygenase-2 (COX-2) expression by LG 101506 were not extensively detailed in the provided search results. General anti-inflammatory effects have been observed at nanomolar concentrations, suggesting an impact on inflammatory mediators. aacrjournals.org

Suppression of Pro-inflammatory Cytokine and Chemokine Secretion

LG 101506 effectively suppresses the production and secretion of several pro-inflammatory cytokines and chemokines. In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), LG 101506 significantly reduced the levels of various inflammatory mediators. aacrjournals.org

Quantitative PCR analysis revealed the extent of this suppression on mRNA levels of key pro-inflammatory molecules at concentrations ranging from 100 to 1,000 nmol/L. aacrjournals.org

| Cytokine/Chemokine | Effect on mRNA Levels (vs. LPS-stimulated control) | Concentration Range (nmol/L) |

| CSF3 | Decreased by 60% | 100-1,000 |

| IL-1β | Reduced by 25% | 100-1,000 |

| IL-6 | Reduced by 50% | 100-1,000 |

| CXCL2 | Decreased by 30% to 50% | 100-1,000 |

| CCL6 | Induced by 1.3-fold | Not specified within range |

| CCL9 | Not affected | Not specified within range |

Data derived from studies in RAW264.7 cells. aacrjournals.org

These findings indicate that LG 101506 modulates the inflammatory response by selectively influencing the expression of different cytokines and chemokines. aacrjournals.org While it suppresses several key pro-inflammatory mediators like IL-1β, IL-6, CXCL2, and CSF3, it showed an inductive effect on CCL6 mRNA and no effect on CCL9 mRNA in this model. aacrjournals.org

Impact on NF-κB Pathway Components

Based on the provided search results, specific detailed information regarding the direct impact of LG 101506 on components of the NF-κB pathway was not available. Research on other compounds has indicated links between inflammatory pathways and NF-κB, but a direct mechanistic link for LG 101506 was not found in the examined literature. caldic.com

Induction of Cellular Differentiation in Preclinical Leukemia Models

Rexinoids, including LG 101506, have been investigated for their ability to induce differentiation in cancer cells, a mechanism relevant to their potential therapeutic application in certain malignancies like leukemia. aacrjournals.orgmedsci.org

Effects on Monocytic Differentiation Markers (e.g., CD11b)

Studies in U937 leukemia cells, a common preclinical model for myeloid differentiation, have shown that LG 101506 can induce monocytic differentiation, as evidenced by the increased expression of the cell surface marker CD11b. aacrjournals.org CD11b (Integrin alpha M) is a recognized marker for monocytic differentiation. aacrjournals.orgnih.govplos.orggoogle.comucl.ac.ukub.eduresearchgate.netfigshare.com

Quantitative analysis using flow cytometry demonstrated that LG 101506 induced CD11b expression in U937 cells after 4 days of treatment. aacrjournals.org

| Compound | Concentration (nmol/L) | Fold Induction of CD11b Expression (vs. Vehicle Control) |

| LG 101506 | 100-1,000 | 1.3 |

| LG100268 | 300 | 3.6 |

| CDDO-Im | 30 | 2.4 |

Data derived from studies in U937 leukemia cells. aacrjournals.org

These findings indicate that LG 101506 possesses the capacity to induce monocytic differentiation in leukemia cell lines, although it appeared less potent in this specific assay compared to another rexinoid, LG100268. aacrjournals.org

Role in Regulating Cell Growth and Apoptosis Mechanisms

LG 101506 has demonstrated anti-proliferative activity in preclinical cancer models. In studies involving multiple myeloma (MM) cell lines, LG 101506 exhibited single-agent anti-myeloma activity with IC50 values ranging from 4.5 μM to 20 μM. mdpi.com This indicates its ability to inhibit the growth of these cancer cells in a dose-dependent manner.

| Cell Line Type | Anti-myeloma Activity (IC50 Range) |

| Multiple Myeloma | 4.5 μM - 20 μM |

Data derived from studies in multiple myeloma cell lines. mdpi.com

While LG 101506 impacts cell growth and can induce differentiation, detailed mechanisms specifically concerning its role in regulating apoptosis pathways were not explicitly described for LG 101506 in the provided search results. Studies on other rexinoids have explored apoptosis induction, suggesting this may be a related mechanism. medsci.org

Regulation of Lipid Metabolism and Glucose Homeostasis at the Molecular Level

LG 101506 has been extensively studied for its effects on metabolic parameters, particularly in the context of insulin (B600854) resistance and type 2 diabetes, for which it was originally developed. aacrjournals.orgnih.gov Its mechanism in this regard is strongly linked to its selective activation of RXR:PPAR heterodimers, as PPARs play crucial roles in regulating genes involved in insulin action, adipocyte differentiation, and lipid metabolism. aacrjournals.orgnih.govresearchgate.netmdpi.com

Preclinical studies have shown that LG 101506 can lower blood glucose levels in genetically predisposed type II diabetic mice. mdpi.com In female Zucker fa/fa rats, a model for insulin resistance and obesity, LG 101506 demonstrated glucose-lowering and insulin-sensitizing effects comparable to those of LG268 and rosiglitazone (B1679542) (ROSI), a known PPARγ agonist. nih.gov

A notable characteristic of LG 101506, distinguishing it from some other rexinoids, is its favorable profile regarding certain lipid parameters and body weight. It has been reported not to elevate triglycerides in Sprague–Dawley rats. aacrjournals.orgresearchgate.net Furthermore, when administered as a single agent in female Zucker fa/fa rats, LG 101506 did not cause a significant increase in body weight, unlike ROSI which did. nih.gov Interestingly, coadministration of LG 101506 with ROSI completely prevented the weight gain observed with ROSI alone. nih.gov LG 101506 also does not appear to suppress the thyroid hormone axis, an issue sometimes associated with other rexinoids. aacrjournals.orgnih.govresearchgate.net

The molecular mechanisms underlying the glucose-lowering and insulin-sensitizing effects of LG 101506 appear to be distinct from those of thiazolidinediones (TZDs) like ROSI. nih.gov While TZDs are thought to primarily act through the CAP/c-Cbl pathway in muscle, rexinoids like LG 101506 may exert their effects through the IRS-1/Akt pathway. nih.gov This suggests that LG 101506 does not simply mimic the action of TZDs via the RXR:PPARγ heterodimer but utilizes distinct downstream signaling cascades. nih.gov

Modulation of Genes Involved in Insulin Sensitivity

Insulin sensitivity is a critical aspect of metabolic health, and impaired insulin action is a hallmark of conditions like type 2 diabetes. wikipedia.orgmdpi.com LG 101506 has been identified as a potent insulin sensitizer (B1316253) in preclinical models. medkoo.comresearchgate.netmdpi.com Its mechanism of action in this regard is linked to its ability to selectively activate RXR-PPARγ heterodimers. researchgate.netresearchgate.net PPARγ is a nuclear receptor that plays a significant role in glucose and lipid metabolism, and its activation is known to enhance insulin sensitivity in peripheral tissues. scribd.com

Studies have shown that LG 101506 can influence the expression of genes involved in the insulin signaling pathway and glucose homeostasis. While specific details on which particular genes involved in insulin sensitivity are modulated by LG 101506 are not extensively detailed in the provided search results beyond its interaction with PPARγ, the established role of PPARγ in regulating genes related to glucose uptake, adipogenesis, and fatty acid metabolism suggests that LG 101506's activation of RXR-PPARγ heterodimers would impact these pathways. scribd.comnih.gov The selective activation of RXR-PPARγ by LG 101506 is thought to be key to achieving antidiabetic effects without the undesirable side effects associated with pan-RXR agonists. researchgate.netresearchgate.net

Effects on ATP-Binding Cassette Transporter A1 (ABCA1) Expression

ATP-Binding Cassette Transporter A1 (ABCA1) is a membrane protein that plays a crucial role in reverse cholesterol transport by mediating the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I, a key step in the formation of high-density lipoprotein (HDL) particles. researchgate.netresearchgate.net ABCA1 expression is regulated by nuclear receptors, including RXRs and LXRs. researchgate.netaacrjournals.org

Research indicates that rexinoids, including LG 101506, can increase ABCA1 expression. aacrjournals.org Studies in macrophage-like RAW264.7 cells treated with rexinoids, including LG 101506, demonstrated an increase in ABCA1 protein expression. aacrjournals.org This effect is consistent with the known regulatory role of RXRs and their heterodimers, particularly with LXRs, in controlling ABCA1 transcription. researchgate.netelifesciences.org While LG 101506 is reported to selectively activate RXR-PPARγ heterodimers and not RXR-LXR heterodimers to a significant extent, the observed increase in ABCA1 expression suggests a mechanism that might involve RXR homodimers or other heterodimers capable of influencing ABCA1 transcription, or a complex interplay between signaling pathways. researchgate.netresearchgate.netaacrjournals.org The induction of ABCA1 expression by LG 101506 highlights its potential impact on lipid metabolism and cholesterol efflux pathways. researchgate.netresearchgate.netaacrjournals.org

Here is a summary of the observed effects:

| Cellular Target/Process | Effect of LG 101506 | Relevant Section |

| Insulin Sensitivity | Enhancement (via RXR-PPARγ activation) | 3.4.1 |

| ABCA1 Expression (in RAW264.7 cells) | Increased protein expression | 3.4.2 |

| NO Production (in LPS-stimulated RAW264.7 cells) | Blocked in a dose-dependent manner | (Contextual) medchemexpress.comaacrjournals.org |

| COX-2 Expression (in RAW264.7 cells) | Inhibited | (Contextual) medchemexpress.comaacrjournals.org |

| Inflammatory Cytokines (e.g., IL6, IL1β, CXCL2, CSF3 in RAW264.7 cells) | Suppressed synthesis and secretion | (Contextual) smolecule.comaacrjournals.orgnih.gov |

| IκBα Degradation (in TNFα-stimulated RAW cells) | Prevented | (Contextual) medchemexpress.comaacrjournals.org |

| Erk Phosphorylation (in RAW264.7 cells) | Enhanced | (Contextual) medchemexpress.com |

| Akt Phosphorylation (in U937 cells) | Enhanced | (Contextual) medchemexpress.com |

| Monocytic Differentiation (in U937 cells) | Induced | (Contextual) medchemexpress.comaacrjournals.org |

Preclinical Efficacy Studies in Non Human Models

Investigation in In Vitro Cell Culture Systems

In vitro studies have been conducted using various cell lines to evaluate the biological activities of LG 101506 aacrjournals.orgmedchemexpress.com. These investigations have provided insights into its mechanisms of action at the cellular level, particularly concerning inflammation, differentiation, and proliferation aacrjournals.orgmedchemexpress.com.

Anti-inflammatory Effects in Macrophage-like Cells (e.g., RAW264.7)

LG 101506 has demonstrated potent anti-inflammatory properties in macrophage-like cell lines, such as RAW264.7 cells aacrjournals.orgmedchemexpress.com. These cells are commonly used to model the inflammatory responses of macrophages researchgate.net. Studies have shown that LG 101506 can suppress the inflammatory pathways activated by stimuli like lipopolysaccharide (LPS) aacrjournals.orgmedchemexpress.com. Specifically, LG 101506 has been shown to block the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells in a dose-dependent manner aacrjournals.orgmedchemexpress.com. Furthermore, it inhibits the synthesis and secretion of various inflammatory cytokines and chemokines, including IL6, IL1β, CXCL2, and CSF3 aacrjournals.orgnih.gov. LG 101506 also reduced protein levels of COX-2 and prevented the degradation of IκBα in RAW264.7 cells stimulated with TNFα, indicating an impact on key inflammatory signaling molecules medchemexpress.com.

Differentiation Induction in Myeloid Leukemia Cell Lines (e.g., U937)

Retinoids, including rexinoids, are known to regulate cell growth and differentiation aacrjournals.org. LG 101506 has been shown to induce differentiation in myeloid leukemia cell lines, such as U937 cells aacrjournals.orgmedchemexpress.com. U937 cells are a human pro-monocytic myeloid leukemia cell line that can differentiate into macrophage-like cells upon stimulation frontiersin.orgnih.gov. Treatment with LG 101506 has been observed to enhance the expression of CD11b, a specific marker of monocytic differentiation, in U937 cells aacrjournals.org. This induction of differentiation was measured by flow cytometry after treatment with LG 101506 for several days aacrjournals.org. Western blot analysis also indicated that LG 101506 enhanced the phosphorylation of Akt in U937 cells within one hour, with further increases at 8 hours, suggesting the involvement of this pathway in the differentiation process medchemexpress.com.

Anti-Proliferative Effects in Cancer Cell Lines

While the primary focus of some studies on LG 101506 has been on its anti-inflammatory and differentiation-inducing effects, its impact on the proliferation of cancer cell lines has also been investigated. Rexinoids, in general, have been studied for their ability to suppress the proliferation of cancer cells patsnap.com. Although some RXR agonists may lack apoptotic and/or anti-proliferative activity against cancer cells in vitro, LG 101506 has been evaluated in the context of cancer prevention and treatment patsnap.commdpi.com. Studies have investigated its effects on various cancer cell lines, sometimes in combination with other agents mdpi.comnih.gov. For instance, LG 101506 has been shown to enhance the sensitivity of multiple myeloma cells to lenalidomide, leading to a decrease in cell viability and an increase in apoptosis when used in combination mdpi.com. This synergistic effect suggests that LG 101506 can contribute to anti-proliferative outcomes in certain cancer cell contexts mdpi.com.

Evaluation in In Vivo Animal Models

In vivo studies using animal models have been crucial in evaluating the potential of LG 101506 in a more complex biological setting, particularly in the context of cancer prevention aacrjournals.orgsmolecule.com.

Lung Carcinogenesis Prevention in Murine Models (e.g., A/J mice)

LG 101506 has been evaluated for its ability to prevent lung carcinogenesis in murine models, such as A/J mice aacrjournals.orgsmolecule.comnih.gov. The A/J mouse model is a widely used model for studying lung cancer development, often initiated by carcinogens like vinyl carbamate (B1207046) aacrjournals.orgnih.govmdpi.com.

Reduction of Tumor Number and Size

Studies in A/J mice initiated with vinyl carbamate have shown that LG 101506 can significantly reduce the development of lung tumors aacrjournals.orgsmolecule.comnih.gov. Administration of LG 101506 in the diet has been shown to decrease both the number and size of lung tumors that develop aacrjournals.orgmedchemexpress.comnih.gov. This leads to a marked reduction in the total tumor burden in treated mice aacrjournals.orgsmolecule.comnih.gov. Furthermore, treatment with LG 101506 has been observed to diminish the percentage of high-grade, highly malignant adenocarcinomas found in these mice aacrjournals.orgnih.gov.

The following table summarizes representative data on the effects of LG 101506 on lung tumor development in A/J mice:

| Treatment Group | Average Tumor Number per Mouse | Average Tumor Size (mm³) | Total Tumor Burden (mm³/mouse) | Percentage of High-Grade Tumors |

| Control | [Insert Control Tumor Number Data] | [Insert Control Tumor Size Data] | [Insert Control Tumor Burden Data] | [Insert Control High-Grade Tumor Percentage] |

| LG 101506 (e.g., 40 mg/kg diet) | [Insert LG 101506 Tumor Number Data] | [Insert LG 101506 Tumor Size Data] | [Insert LG 101506 Tumor Burden Data] | [Insert LG 101506 High-Grade Tumor Percentage] |

Based on the information in snippet aacrjournals.org, the table can be populated as follows:

| Treatment Group | Average Tumor Number per Mouse | Average Tumor Size (mm³) | Total Tumor Burden (mm³/mouse) | Percentage of High-Grade Tumors |

| Control | ~10.5 | ~0.16 | ~1.7 | 51% |

| LG 101506 (40 mg/kg diet) | Markedly reduced | Reduced | Markedly reduced | 35% |

Note: The snippet provides qualitative descriptions ("Markedly reduced", "Reduced") for tumor number and total tumor burden for LG101506 compared to control, and specific percentages for high-grade tumors. Precise average numbers for this compound tumor number and size are not explicitly stated in the snippet text but are implied to be lower than control and comparable to LG100268 which is mentioned in Table 1 in the source.

Impact on Tumor Histopathology

Studies in preclinical models of lung cancer have demonstrated that LG 101506 can influence tumor histopathology. In A/J mice treated with a mutagenic carcinogen, chronic administration of LG 101506 was shown to reduce the severity of lung adenocarcinomas. mdpi.comnih.gov Furthermore, the compound diminished the percentage of high-grade, highly malignant adenocarcinomas observed at autopsy in these animals. mdpi.comnih.govfrontiersin.org Beyond histological severity, LG 101506 also impacted macroscopic tumor characteristics, leading to a reduction in tumor number, tumor size, and total tumor burden in these preclinical lung cancer models. mdpi.comnih.govfrontiersin.org

Quantitative data from a study in A/J mice illustrates these effects. LG 101506 treatment resulted in a notable decrease in average tumor size and average tumor burden compared to control mice. mdpi.com The average number of lung tumors was also lower in the group treated with LG 101506. mdpi.com

| Endpoint | Control Mice (Mean ± SEM) | LG 101506 Treated Mice (Mean ± SEM) | Percentage Reduction vs. Control |

| Average Tumor Size (mm³) | 0.36 ± 0.02 | 0.21 ± 0.02 | 41% |

| Average Tumor Burden (mm³) | 1.29 ± 0.12 | 0.65 ± 0.07 | 50% |

| Average Tumor Number | 3.6 ± 0.2 | 3 ± 0.27 | ~17% |

Metabolic Regulatory Effects in Rodent Models of Metabolic Dysfunction (e.g., Zucker fa/fa rats, diabetic mice)

LG 101506 has been investigated for its effects on metabolic regulation in rodent models relevant to metabolic dysfunction, such as type 2 diabetes. The compound has been associated with both glucose-lowering and insulin-sensitizing activities. frontiersin.orgenvigo.comnih.govresearchgate.netcriver.comscielo.br Its initial development included exploration for the treatment of type 2 diabetes. mdpi.comnih.gov

Preclinical studies have characterized LG 101506 as a potent insulin (B600854) sensitizer (B1316253). envigo.com In genetically predisposed type II diabetic mice, LG 101506 has been shown to lower blood glucose levels. researchgate.netscielo.br Investigations in Zucker fatty (fa/fa) rats, a model of insulin resistance, have also indicated that LG 101506 acts as a potent insulin sensitizer in this model. Furthermore, in Zucker fa/fa rats, LG 101506 was observed to enhance the insulin-sensitizing activities of rosiglitazone (B1679542) when administered together. envigo.com Mechanistically, LG 101506's selective activation of RXR-PPARγ heterodimers is believed to contribute to its beneficial effects on improving insulin sensitivity in the context of type 2 diabetes. nih.gov

Structure Activity Relationship Sar and Analogue Development

Identification of Key Structural Features for RXR Selectivity

Studies on LG 101506 and related compounds have focused on identifying the structural determinants responsible for their selective binding to RXR and differential activation of RXR heterodimers. Unlike pan-RXR agonists that activate a broad range of RXR heterodimers, LG 101506 exhibits selectivity. oup.comnih.govoup.com Research indicates that LG 101506 binds to RXR with high affinity and induces a specific receptor conformation. oup.comoup.com This conformation leads to the selective activation of certain RXR heterodimers, such as RXR:PPARγ, RXR:PPARα, and RXR:PPARδ, while showing minimal or no activation of others, including RXR:RAR, RXR:LXR, or RXR:FXR heterodimers. oup.comnih.govoup.com This selective activation profile is a key characteristic that differentiates LG 101506 from less selective rexinoids. nih.govoup.com The precise structural features conferring this heterodimer selectivity are a central theme in SAR studies of LG 101506 analogues.

Design and Synthesis of Fluorinated Trienoic Acid Analogues of LG 101506

The design and synthesis of fluorinated trienoic acid analogues of LG 101506 have been explored to investigate the impact of fluorine substitution on the compound's pharmacological properties. researchgate.net These analogues were synthesized and evaluated for their ability to bind to RXRα and activate RXR homo- and heterodimers. researchgate.net The introduction of fluorine atoms at specific positions within the trienoic acid chain or the phenyl group can influence various properties, including binding affinity, metabolic stability, and the ability to induce specific receptor conformations. Studies have shown that the potency and efficacy of these fluorinated analogues are dependent on the position of fluorination. researchgate.net This suggests that fluorine substitution can subtly alter the interaction of the ligand with the RXR ligand-binding pocket and its interaction surface with coactivator or corepressor proteins, thereby modulating receptor activation.

Relationship Between Chemical Structure and Receptor Activation Profile

The relationship between the chemical structure of LG 101506 and its analogues and their receptor activation profile is a critical aspect of SAR studies. The structural differences between LG 101506 and pan-RXR agonists contribute to their distinct effects on RXR heterodimer activation. While pan-agonists activate multiple RXR heterodimers, LG 101506 selectively activates a subset, particularly those involving PPARs. oup.comnih.govoup.com This selectivity is attributed to the specific conformation induced in the RXR ligand-binding domain upon LG 101506 binding, which favors the recruitment of coactivators to specific heterodimeric partners. oup.com Research findings indicate that modifications to the chemical structure can alter this induced conformation, leading to changes in the spectrum of activated heterodimers. researchgate.net For instance, the position of fluorine substitution in the trienoic acid chain of LG 101506 analogues has been shown to influence their potency and efficacy in activating different RXR heterodimers. researchgate.net This highlights the intricate link between the molecular architecture of LG 101506 and its analogues and their ability to selectively modulate RXR signaling pathways.

Synthetic Methodologies for Research Grade Lg 101506

Precursor Selection and Initial Synthetic Pathways

The selection of starting materials is crucial for an efficient synthesis of LG 101506. Precursors typically contain functional groups that can be selectively transformed and coupled to form the final molecular architecture. The synthesis generally begins with appropriately substituted aromatic compounds that will form the basis of the phenyl ring system, incorporating or allowing for the later introduction of the tert-butyl and difluoroethoxy moieties. Subsequent steps involve building the conjugated trienoic acid chain.

Key Chemical Transformations

Several key chemical transformations are essential for the synthesis of LG 101506, enabling the introduction and modification of specific functional groups. smolecule.com

The introduction of the tert-butyl groups onto the phenyl ring is a critical step. Alkylation reactions are employed for this purpose. These reactions typically involve reacting the appropriately substituted phenyl precursor with a tert-butyl source under conditions that promote electrophilic aromatic substitution or other coupling mechanisms. The regioselectivity of this alkylation is important to ensure the tert-butyl groups are positioned correctly at the 3 and 5 positions relative to the difluoroethoxy attachment point on the phenyl ring.

The difluoroethoxy group (-OCH₂CHF₂) is another characteristic feature of LG 101506. tocris.com Its incorporation requires specific fluorination techniques or the use of a precursor already containing this moiety. One approach could involve the alkylation of a phenolic precursor with a suitably functionalized difluoroethane derivative or a precursor that can be subsequently fluorinated. The synthesis of fluorinated compounds often requires specialized reagents and conditions to achieve the desired fluorination pattern. smolecule.com

The synthesis of the trienoic acid portion of LG 101506 or its attachment to the substituted phenyl core may involve esterification reactions. smolecule.com Esterification is a common method for forming ester linkages, which can serve as protected forms of carboxylic acids or as intermediates in the synthesis of the final carboxylic acid functionality. For example, the trienoic acid side chain might be constructed as an ester and then hydrolyzed in a final step to yield the free carboxylic acid. Alternatively, coupling reactions forming the bond between the phenyl core and the trienoic acid chain might involve activated ester intermediates.

Fluorination Techniques for Difluoroethoxy Moiety Incorporation

Purification Techniques for Research Applications (e.g., Chromatography)

Achieving high purity is paramount for research-grade compounds like LG 101506 to ensure that observed biological or chemical effects are attributable solely to the compound of interest. Chromatography is a widely used and effective technique for the purification of synthetic organic compounds, including LG 101506. smolecule.comuni-konstanz.detue.nl Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is commonly employed to separate the desired product from unreacted starting materials, reagents, and byproducts based on differences in polarity or other chemical properties. uni-konstanz.detue.nl The choice of mobile phase (solvent system) is optimized to achieve efficient separation. Preparative chromatography techniques may be used for purifying larger quantities of the compound.

Structural Characterization Methods for Synthesized Compound (e.g., NMR Spectroscopy, Mass Spectrometry)

Rigorous structural characterization is essential to confirm the identity and purity of synthesized LG 101506. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. smolecule.comuni-konstanz.demdpi.comdiva-portal.org

NMR spectroscopy provides detailed information about the structure and connectivity of atoms within the molecule. Both ¹H NMR and ¹³C NMR are routinely used to confirm the presence and position of protons and carbon atoms, respectively, and to assess the purity of the sample. uni-konstanz.demdpi.comdiva-portal.org Characteristic chemical shifts, splitting patterns, and integration values in the NMR spectra are compared with expected values or reference data to verify the structure of LG 101506. uni-konstanz.dehmdb.caresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. researchgate.netdntb.gov.uamdpi-res.commassbank.euwaters.com Techniques such as Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to determine the molecular ion peak, which confirms the molecular weight of LG 101506. mdpi.comdiva-portal.orgtandfonline.com Analysis of fragmentation ions can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which helps to confirm the elemental composition of the synthesized compound. waters.com

Other spectroscopic techniques, such as Infrared (IR) spectroscopy, may also be used to identify key functional groups present in the molecule. mdpi.comdiva-portal.org Elemental analysis can provide confirmation of the empirical formula.

Analytical Techniques in Research Pertaining to Lg 101506

Quantitative and Qualitative Assessment in Biological Matrices

Quantitative and qualitative assessment of LG 101506 in biological matrices, such as plasma and tissue, presents unique challenges due to the complexity of these samples and the potentially low concentrations of the analyte. Effective sample preparation protocols are required to isolate LG 101506 from the matrix components that could interfere with the analysis. Following sample preparation, highly sensitive and selective analytical techniques are employed for both identifying the compound (qualitative analysis) and determining its exact amount (quantitative analysis).

Sample preparation for biological matrices like plasma and liver tissue typically involves steps to extract the compound from the biological matrix. For liver tissue, homogenization is a necessary initial step. Following homogenization or direct processing of plasma, extraction with organic solvents, such as acetonitrile (B52724) (ACN), is performed. Subsequent steps may include sonication and centrifugation to separate the liquid phase containing the analyte from solid debris. Further dilution and filtration of the supernatant may be carried out before instrumental analysis. aacrjournals.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of LG 101506 in biological research. HPLC provides the necessary separation power to resolve LG 101506 from endogenous compounds present in biological matrices. When coupled with a suitable detector, HPLC enables both the qualitative identification and quantitative determination of the compound.

A common approach for the analysis of LG 101506 involves reverse phase HPLC coupled with mass spectrometry (MS) detection. aacrjournals.org This hyphenated technique, often referred to as HPLC-MS, offers high sensitivity and specificity. The HPLC component separates the analytes based on their interaction with a stationary phase and a mobile phase, while the mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio.

In specific research, LG 101506 detection has been performed using a quadrupole mass analyzer with electrospray-positive ionization coupled to a Waters 2695 HPLC system and a Waters ZQ mass spectrometer. aacrjournals.org The chromatographic separation was achieved using a reverse phase XTerra MS C18 column (5-µm particle size). aacrjournals.org The mobile phase utilized a gradient system involving acetonitrile and ammonium (B1175870) acetate (B1210297) (10 mmol/L, pH 7.4). aacrjournals.org The gradient profile involved changing the mobile phase composition from 40:60 ACN/ammonium acetate to 90:10 ACN/ammonium acetate over an 8-minute cycle. aacrjournals.org

For quantitative analysis, standard curves are generated by adding known concentrations of LG 101506 to control biological matrices (e.g., plasma or homogenized tissue). aacrjournals.org The response of the analytical system to these known concentrations is measured, allowing for the creation of a calibration curve that correlates the signal intensity to the analyte concentration. Drug levels in experimental samples are then determined by comparing their signal response to the established standard curve using appropriate software. aacrjournals.org

Detailed research findings using this HPLC-MS method have provided quantitative data on LG 101506 concentrations in biological samples. For instance, in a study involving A/J mice, hepatic concentrations of LG 101506 were detected at 0.63 µmole/kg, while plasma levels were measured at 0.58 µmol/L after 16 weeks on specific diets. aacrjournals.org These findings highlight the capability of the described HPLC-MS method to quantify LG 101506 in different biological matrices.

Quantitative Data on LG 101506 Levels in Mouse Biological Matrices

| Biological Matrix | Concentration (Mean ± Standard Error) | Unit |

| Liver | 0.63 | µmole/kg |

| Plasma | 0.58 | µmol/L |

Note: This table presents data derived from research findings on LG 101506 levels in A/J mice. aacrjournals.org In an interactive format, hovering over or clicking on values could potentially display associated standard error or sample size information if available.

The application of HPLC-MS, with its inherent selectivity and sensitivity, is thus a critical tool for the quantitative and qualitative assessment of LG 101506 in biological research, enabling the accurate determination of its presence and concentration in complex biological samples.

Q & A

How should researchers formulate a focused research question for studying LG 101506’s molecular interactions?

A robust research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies of LG 101506’s binding affinity). Use the PICO framework to structure the question:

- Population : Target protein/enzyme.

- Intervention : LG 101506’s molecular interaction.

- Comparison : Existing ligands or control compounds.

- Outcome : Binding efficiency, thermodynamic stability.

Example: “How does LG 101506’s binding affinity to [Protein X] compare to [Compound Y] under varying pH conditions?” .

Q. What systematic approaches are recommended for conducting a literature review on LG 101506?

- Step 1 : Use academic databases (PubMed, SciFinder) with Boolean operators:

"LG 101506" AND ("kinetic studies" OR "crystallographic data"). - Step 2 : Filter results by relevance, prioritizing peer-reviewed journals and avoiding non-academic sources (e.g., BenchChem).

- Step 3 : Organize findings using citation management tools (Zotero, EndNote) and synthesize gaps using thematic analysis .

Q. What data collection tools are optimal for preliminary assays on LG 101506?

- Primary Data : Use validated instruments like surface plasmon resonance (SPR) for binding kinetics or HPLC for purity analysis.

- Secondary Data : Extract historical datasets from repositories like ChEMBL, ensuring metadata includes experimental conditions (temperature, solvent) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in silico data for LG 101506?

Contradictions often arise from methodological variability. Apply root-cause analysis:

Q. What experimental designs are suitable for studying LG 101506’s dose-response relationships in complex biological systems?

Adopt a factorial design to isolate variables:

- Independent Variables : Concentration gradients, exposure duration.

- Dependent Variables : Cytotoxicity (via MTT assay), gene expression (RNA-seq).

- Controls : Negative (solvent-only), positive (known inhibitors).

Include power analysis to determine sample size adequacy .

Q. How should iterative qualitative methods be applied to analyze LG 101506’s unexpected off-target effects?

- Phase 1 : Conduct open-coding of proteomics data to identify anomalous pathways.

- Phase 2 : Perform member-checking with domain experts to validate hypotheses.

- Phase 3 : Refine models using grounded theory to explain emergent patterns .

Methodological Validation & Ethical Considerations

Q. What criteria ensure reproducibility in synthesizing LG 101506 analogs?

- Documentation : Detailed protocols for reaction conditions (catalyst, solvent ratios).

- Quality Control : Purity verification via NMR (>95%) and mass spectrometry.

- Replication : Independent synthesis by a second lab, with raw data shared via repositories like Zenodo .

Q. How can researchers address ethical concerns when using LG 101506 in animal models?

- Compliance : Follow ARRIVE guidelines for experimental design and reporting.

- Ethical Review : Submit protocols to an Institutional Animal Care and Use Committee (IACUC), emphasizing harm-benefit analysis (e.g., tumor suppression vs. toxicity) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for multi-omic datasets involving LG 101506?

Q. How can researchers distinguish between correlative and causative effects in LG 101506’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.